

Structural Verification of Brominated Trifluoromethyl-Pyridinones: A Comparative Guide

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Compound of Interest

Compound Name: 3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one

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For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of the analytical techniques used for the structural verification of **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** and its analogues. Due to the limited availability of public domain data for the specific title compound, this guide will utilize data from closely related, publicly characterized substituted pyridinones as a comparative benchmark.

Physicochemical Properties

A foundational aspect of structural verification is the determination of basic physicochemical properties. These properties provide the initial confirmation of the compound's identity and purity.

Property	3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one	Comparative Analogue: 5-Bromo-1-[3-(trifluoromethyl)phenyl]pyridin-2-one
Molecular Formula	C ₇ H ₅ BrF ₃ NO[1][2]	C ₁₂ H ₇ BrF ₃ NO[3]
Molecular Weight	256.02 g/mol [1][2]	318.09 g/mol [3]
Appearance	Solid[1]	Not specified
Purity	Typically ≥97%[2]	Not specified

Spectroscopic and Crystallographic Analysis

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous elucidation of a molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

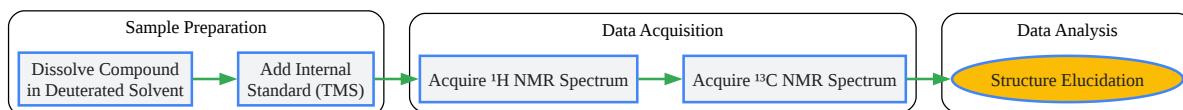
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** is not readily available in the public domain, the following table presents expected chemical shifts based on related structures and general principles of NMR spectroscopy. For comparison, published data for an analogous compound would be presented here.

Table 1: Comparative NMR Data

Nucleus	3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one (Predicted)	Analogue: 2-methoxy-3-(trifluoromethyl)pyridine (Experimental)
¹ H NMR	Signals for methyl and pyridinone ring protons are expected.	δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[4]
¹³ C NMR	Signals for the methyl, trifluoromethyl, and pyridinone ring carbons are expected.	δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[4]

A general protocol for acquiring NMR spectra of novel organic compounds is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.



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Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

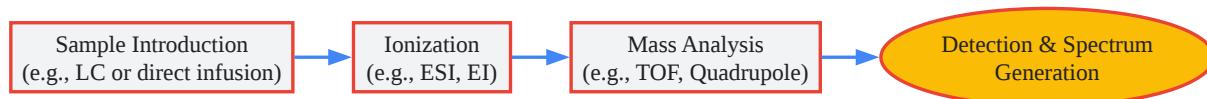
Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 2: Comparative Mass Spectrometry Data

Compound	Ionization Mode	Observed m/z	Interpretation
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one	Electrospray (ESI)	Expected $[M+H]^+$ at ~256.96	Corresponds to the protonated molecule
Analogue: 2-methoxy-3-(trifluoromethyl)pyridine	Electron Impact (EI)	177.0403 ^[4]	Corresponds to the molecular ion $[M]^+$

A general procedure for obtaining a mass spectrum of a pyridine derivative is:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI) for volatile compounds.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.



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General workflow for mass spectrometry analysis.

X-ray Crystallography

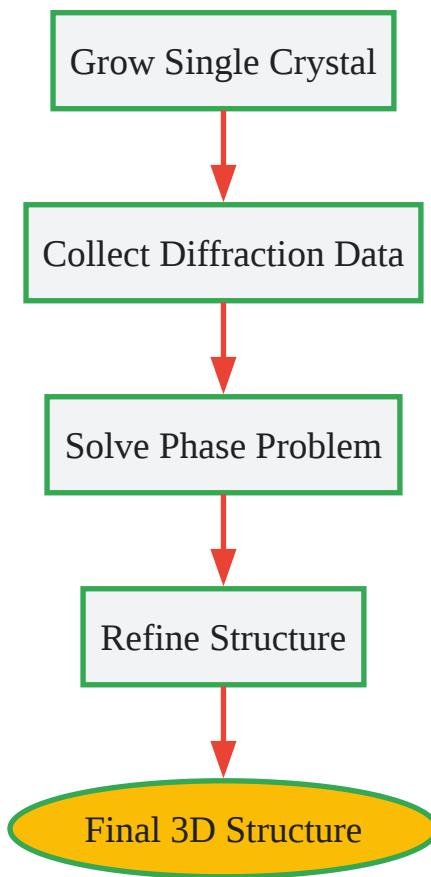
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. While a crystal structure for **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one** is not publicly available, the data for a related pyridinone is presented for comparison.

Table 3: Comparative Crystallographic Data

Parameter	Analogue: 5-methyl-1-phenyl-1H-pyridin-2-one[5]
Crystal System	Monoclinic
Space Group	P2 ₁
Unit Cell Dimensions	$a = 5.987(1) \text{ \AA}$, $b = 11.536(2) \text{ \AA}$, $c = 7.234(1) \text{ \AA}$, $\beta = 108.34(3)^\circ$
Dihedral Angle	50.30 (11)° (between phenyl and pyridone rings)

The determination of a crystal structure involves the following key steps:

- Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in size).
- Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer and collect diffraction data as the crystal is rotated.
- Structure Solution: Process the diffraction data and solve the phase problem to obtain an initial electron density map.
- Structure Refinement: Refine the atomic positions and thermal parameters to obtain the final crystal structure.



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Workflow for single-crystal X-ray diffraction.

In conclusion, a multi-technique approach is indispensable for the comprehensive structural verification of novel compounds like **3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one**. While direct experimental data for this specific molecule is limited in the public sphere, the comparison with well-characterized analogues provides a robust framework for its structural elucidation.

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